molecular formula C19H22Cl2N4O3S B2687178 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189665-92-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No. B2687178
M. Wt: 457.37
InChI Key: PSHOTLRRDBOVAQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, an isoxazole ring, and a morpholino group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule, respectively. The IR spectrum can give insights into the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. Given the presence of various functional groups in the molecule, it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the functional groups it contains. For example, its solubility can be affected by the polar functional groups in the molecule. Its melting point and boiling point can be influenced by the molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The synthesis of novel heterocyclic compounds, including those with thiazole, pyrimidine, and oxazole rings, often involves complex reactions that contribute to the development of new molecules with potential pharmacological activities. For example, a study details the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities due to their inhibition of cyclooxygenase enzymes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Biological Activities

Research into the biological activities of compounds with structural similarities to the chemical reveals a broad spectrum of potential applications. For instance, compounds featuring a thiazole ring have been studied for their cerebral protective effects, indicating significant anti-anoxic activity, which could inform future investigations into neuroprotective agents (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Antimicrobial Properties

The synthesis and evaluation of compounds for antimicrobial properties is another area of interest. A study synthesized a series of compounds with potential antimicrobial activity against various bacterial and fungal strains, highlighting the importance of structural features in determining biological activity (Desai, Dodiya, & Shihora, 2011).

Advanced Applications

Advanced applications in imaging and diagnostics also utilize compounds with complex structures, including those related to the chemical . For instance, a study on the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease demonstrates the potential use of structurally intricate molecules in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail. Further studies could also focus on modifying its structure to improve its properties or reduce potential side effects .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S.ClH/c1-12-3-4-14(20)17-16(12)21-19(28-17)24(6-5-23-7-9-26-10-8-23)18(25)15-11-13(2)22-27-15;/h3-4,11H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHOTLRRDBOVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

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